![molecular formula C17H21NO4S B2992028 (E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide CAS No. 1421587-13-4](/img/structure/B2992028.png)
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide
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Description
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide, also known as DMF-3-OH-Ph-CH=CH-SO2-NH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Photodynamic therapy (PDT) utilizes photosensitizers to generate reactive oxygen species when exposed to light, causing targeted cell death. Compounds with benzenesulfonamide derivatives, such as those similar to the chemical , have shown promise in this area. For instance, a study on zinc phthalocyanine substituted with benzenesulfonamide derivatives found these compounds to be effective photosensitizers with good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020). Another study demonstrated the potential of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents for photocatalytic applications, highlighting its suitability and efficiency as a photosensitizer (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity
Sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, with some showing significant antimicrobial activity against various bacterial and fungal strains. This includes the evaluation of new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes, indicating that these compounds could serve as effective antimicrobial agents (Alyar et al., 2018).
Catalytic Reactions and Chemical Synthesis
Compounds containing benzenesulfonamide groups have been used in catalytic reactions to synthesize various value-added derivatives. For instance, the catalytic conversion of 5-hydroxymethylfurfural (HMF) into valuable chemicals and fuels utilizes the functional groups present in HMF, similar to the targeted compound's structure. These reactions highlight the potential for synthesizing economically important chemicals from biomass-derived platform molecules (Kong et al., 2018).
properties
IUPAC Name |
(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-12-16(14(2)22-13)17(19)8-10-18-23(20,21)11-9-15-6-4-3-5-7-15/h3-7,9,11-12,17-19H,8,10H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJYALKWHJZZRZ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)/C=C/C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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